Cas no 2680860-49-3 (benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate)
![benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2680860-49-3x500.png)
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7175659
- benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate
- 2680860-49-3
-
- インチ: 1S/C16H16BrNO2/c1-12-7-8-15(17)9-14(12)10-18-16(19)20-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19)
- InChIKey: RJPDSRJFNPIDSI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)CNC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 333.03644g/mol
- どういたいしつりょう: 333.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7175659-0.1g |
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate |
2680860-49-3 | 95.0% | 0.1g |
$615.0 | 2025-03-12 | |
Enamine | EN300-7175659-1.0g |
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate |
2680860-49-3 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
Enamine | EN300-7175659-0.05g |
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate |
2680860-49-3 | 95.0% | 0.05g |
$587.0 | 2025-03-12 | |
Enamine | EN300-7175659-2.5g |
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate |
2680860-49-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
Enamine | EN300-7175659-0.25g |
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate |
2680860-49-3 | 95.0% | 0.25g |
$642.0 | 2025-03-12 | |
Enamine | EN300-7175659-5.0g |
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate |
2680860-49-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 | |
Enamine | EN300-7175659-10.0g |
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate |
2680860-49-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
Enamine | EN300-7175659-0.5g |
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate |
2680860-49-3 | 95.0% | 0.5g |
$671.0 | 2025-03-12 |
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamateに関する追加情報
Benzyl N-[(5-Bromo-2-Methylphenyl)Methyl]Carbamate: A Comprehensive Overview
The compound with CAS No. 2680860-49-3, commonly referred to as benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a substituted phenyl ring and a carbamate functional group. The benzyl moiety serves as a versatile platform for various chemical reactions, while the 5-bromo-2-methylphenyl substituent introduces additional complexity and reactivity to the molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate through multi-step processes that involve advanced catalytic systems and high-yield coupling reactions. Researchers have demonstrated that this compound exhibits remarkable stability under various reaction conditions, making it an ideal candidate for applications in drug discovery, agrochemicals, and specialty polymers. The carbamate functional group, in particular, has been shown to play a pivotal role in modulating the compound's reactivity and bioavailability.
One of the most intriguing aspects of benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate is its ability to act as a versatile building block in the construction of complex molecular architectures. By leveraging its unique structural features, chemists have successfully incorporated this compound into larger molecules with tailored properties. For instance, studies have shown that this compound can serve as an effective precursor for the synthesis of bioactive compounds with potential therapeutic applications.
The presence of the bromo substituent on the phenyl ring introduces a level of electronic complexity that enhances the compound's reactivity under specific conditions. This feature has been exploited in various cross-coupling reactions, where the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. Moreover, the methyl group attached to the phenyl ring contributes to the compound's stability and solubility properties, making it suitable for use in a wide range of chemical processes.
From an environmental perspective, benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate has been evaluated for its biodegradability and ecological impact. Preliminary studies suggest that this compound exhibits moderate biodegradability under aerobic conditions, which aligns with current sustainability trends in chemical manufacturing. Its potential application as a green chemical intermediate is currently being explored by researchers worldwide.
In summary, benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate (CAS No. 2680860-49-3) stands out as a multifaceted compound with promising applications across diverse fields. Its unique structure, combined with recent breakthroughs in synthetic methodologies, positions it as a key player in modern chemical research and development.
2680860-49-3 (benzyl N-[(5-bromo-2-methylphenyl)methyl]carbamate) 関連製品
- 91453-04-2(2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI))
- 2680718-97-0(1-methyl-3-(2,2,2-trifluoroacetamido)-1H-pyrrole-2-carboxylic acid)
- 1267172-53-1(5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester)
- 1806822-61-6(2-(Difluoromethyl)-3,4-dihydroxy-6-iodopyridine)
- 326866-31-3(methyl N-4-({3-(4-ethoxyphenyl)carbamoylpiperidin-1-yl}sulfonyl)phenylcarbamate)
- 664364-89-0(rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide)
- 1805634-90-5(Ethyl 2-cyano-6-difluoromethoxy-4-nitrophenylacetate)
- 28598-82-5(Octane, 1-bromo-8-chloro-)
- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)
- 2411219-30-0((4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide)




